molecular formula C18H15ClN2O4 B5243409 (4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B5243409
M. Wt: 358.8 g/mol
InChI Key: JOTXLIKYKRJQMW-QPEQYQDCSA-N
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Description

(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazolidine-3,5-dione core with various substituents, including a chloro-hydroxy-methoxyphenyl group and a methylphenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under specific conditions to form the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinones, reduced pyrazolidine derivatives, and various substituted pyrazolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is studied for its potential biological activities. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent.

Medicine

The compound’s potential medicinal properties are being explored, particularly its role as an inhibitor of specific enzymes and receptors. It is being investigated for its potential use in treating diseases like cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxybenzoic acid: Shares the chloro-hydroxy substitution pattern but lacks the pyrazolidine core.

    Steviol glycosides: Natural compounds with similar structural complexity but different functional groups and biological activities.

    Dichloroanilines: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

What sets (4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione apart is its unique combination of functional groups and the pyrazolidine-3,5-dione core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-10-3-5-12(6-4-10)21-18(24)13(17(23)20-21)7-11-8-14(19)16(22)15(9-11)25-2/h3-9,22H,1-2H3,(H,20,23)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTXLIKYKRJQMW-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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